2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole 2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1226459-08-0
VCID: VC5880183
InChI: InChI=1S/C21H19F3N2S/c22-21(23,24)16-9-6-10-17(13-16)26-19(15-7-2-1-3-8-15)14-25-20(26)27-18-11-4-5-12-18/h1-3,6-10,13-14,18H,4-5,11-12H2
SMILES: C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Molecular Formula: C21H19F3N2S
Molecular Weight: 388.45

2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole

CAS No.: 1226459-08-0

Cat. No.: VC5880183

Molecular Formula: C21H19F3N2S

Molecular Weight: 388.45

* For research use only. Not for human or veterinary use.

2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole - 1226459-08-0

Specification

CAS No. 1226459-08-0
Molecular Formula C21H19F3N2S
Molecular Weight 388.45
IUPAC Name 2-cyclopentylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole
Standard InChI InChI=1S/C21H19F3N2S/c22-21(23,24)16-9-6-10-17(13-16)26-19(15-7-2-1-3-8-15)14-25-20(26)27-18-11-4-5-12-18/h1-3,6-10,13-14,18H,4-5,11-12H2
Standard InChI Key HZSIVSHDCAQNPX-UHFFFAOYSA-N
SMILES C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Formula and Composition

The compound’s molecular formula is C₂₁H₁₉F₃N₂S, with a molecular weight of 388.45 g/mol. Its IUPAC name, 2-cyclopentylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole, reflects its three primary substituents:

  • A cyclopentylsulfanyl group at position 2 of the imidazole ring.

  • A phenyl group at position 5.

  • A 3-(trifluoromethyl)phenyl group at position 1.

The SMILES notation (C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4) confirms the connectivity of these groups, highlighting the imidazole core’s substitution pattern.

Stereoelectronic Features

The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, which may influence the compound’s reactivity and binding affinity in biological systems. The cyclopentylsulfanyl moiety contributes steric bulk and lipophilicity, potentially enhancing membrane permeability. Computational studies of analogous imidazole derivatives suggest that the sulfur atom in the sulfanyl group participates in hydrophobic interactions, while the imidazole nitrogen atoms may engage in hydrogen bonding .

Synthetic Methodologies

Key Challenges

  • Regioselectivity: Ensuring proper substitution at the imidazole N1 and C2 positions requires careful selection of protecting groups.

  • Stability: The vinyl sulfone intermediates in related compounds (e.g., 24d in ) are prone to intramolecular cyclization, necessitating optimized deprotection protocols.

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the trifluoromethyl group (δ ~3.9 ppm) and multiplet peaks for the cyclopentyl moiety (δ 1.5–2.1 ppm).

  • Mass Spectrometry: The molecular ion peak at m/z 388.45 confirms the molecular weight.

Hypothesized Biological Activity

Mechanism of Action

While direct biological data for this compound are lacking, structurally related imidazoles (e.g., 23b–f in ) inhibit viral proteases such as nsP2 through covalent binding to catalytic cysteine residues. The sulfanyl group may act as a leaving group, enabling the formation of a thioether bond with the target enzyme .

Structure-Activity Relationships (SAR)

  • Trifluoromethylphenyl Group: Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

  • Cyclopentylsulfanyl Group: Optimal steric bulk for balancing potency and solubility; larger substituents (e.g., cyclohexyl) reduce activity in related compounds .

Computational and Predictive Analyses

Molecular Docking Studies

Docking simulations of analogous compounds into the nsP2 protease active site (PDB: 3TRK) suggest that the imidazole core occupies a hydrophobic cleft, while the sulfanyl group aligns with a catalytic cysteine residue (Cys1013) . The trifluoromethyl group stabilizes the complex through van der Waals interactions with Val1076 and Leu1082 .

ADMET Predictions

  • Absorption: High logP (~4.2) predicts good intestinal absorption but potential blood-brain barrier penetration.

  • Metabolism: Susceptible to cytochrome P450-mediated oxidation at the cyclopentyl group.

Applications and Future Directions

Synthetic Chemistry Applications

The compound serves as a versatile intermediate for synthesizing libraries of sulfanyl-substituted heterocycles. For example, its imidazole core can undergo further functionalization at the C4 position via cross-coupling reactions.

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